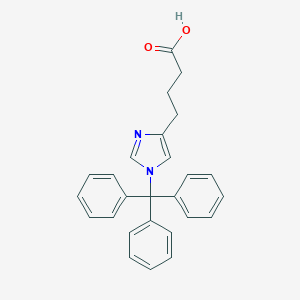

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-tritylimidazol-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c29-25(30)18-10-17-24-19-28(20-27-24)26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSMTAHISORELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464596 | |

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-84-6 | |

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Imidazole Containing Structures in Advanced Organic Chemistry

The imidazole (B134444) moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in organic chemistry. molaid.comuspto.govplantarchives.orgosti.gov Its significance stems from its presence in a vast array of biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). molaid.complantarchives.org The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as both a hydrogen bond donor and acceptor. alfa-chemistry.com This amphoteric nature is crucial for its role in enzyme catalysis and molecular recognition at biological targets. alfa-chemistry.com

In the realm of medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. alfa-chemistry.com Consequently, imidazole derivatives have been extensively developed as therapeutic agents with a broad spectrum of activities, including antifungal, anti-inflammatory, and anticancer properties. uspto.govalfa-chemistry.com Furthermore, imidazole-containing compounds are utilized as ligands in coordination chemistry and as catalysts in organic synthesis. molaid.com The versatility of the imidazole ring makes it a fundamental building block for the design and synthesis of complex and functionally diverse molecules.

The Role of Butyric Acid Moieties in Synthetic Methodologies and Molecular Design

The butyric acid moiety, a four-carbon carboxylic acid, serves as a versatile component in molecular design and synthetic strategies. researchgate.netnih.gov In organic synthesis, the carboxylic acid group of butyric acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, making it a valuable synthon for constructing more complex molecules. nih.gov Butyrate esters, for instance, are known for their pleasant fragrances and are widely used in the perfume and food industries. researchgate.net

From a molecular design perspective, the butyric acid linker provides a flexible spacer of a defined length. This is particularly useful in the design of bioactive molecules where the distance and orientation between two key pharmacophoric features are critical for activity. The aliphatic chain of butyric acid allows for conformational flexibility, which can be advantageous for optimizing binding to a biological target. Furthermore, the incorporation of a butyric acid moiety can influence the physicochemical properties of a molecule, such as its solubility and lipophilicity, which are important parameters for drug development. biodeep.cn

Applications of the Trityl Protecting Group in Complex Molecule Synthesis

The trityl (triphenylmethyl) group is a bulky and sterically demanding protecting group widely employed in the synthesis of complex organic molecules. chem960.comnih.gov Its primary application is the protection of primary alcohols, due to the significant steric hindrance it imposes, which often prevents the reaction of secondary or tertiary alcohols. chem960.comnih.gov The trityl group is introduced by reacting the alcohol with trityl chloride in the presence of a base. chem960.com

A key feature of the trityl group is its lability under acidic conditions, allowing for its removal without affecting other, more robust protecting groups. chem960.com This selective deprotection is a critical aspect of multistep synthesis, enabling chemists to unmask a specific functional group at the desired stage of a synthetic sequence. The stability of the trityl cation, formed upon cleavage, facilitates this process. The hydrophobicity of the trityl group can also be advantageous in the purification of polar molecules like carbohydrates and nucleosides by increasing their solubility in organic solvents. chem960.com

Overview of Research Trajectories for 4 1 Trityl 1h Imidazol 4 Yl Butyric Acid

Retrosynthetic Analysis of this compound

A retrosynthetic approach to this compound reveals key disconnections and strategic considerations. The primary disconnection is at the carbon-carbon bond between the imidazole ring and the butyric acid side chain. This suggests a precursor in the form of a 4-functionalized 1-trityl-1H-imidazole, which can then be coupled with a four-carbon unit. Another critical disconnection involves the trityl protecting group on the imidazole nitrogen, indicating that an N-tritylation step is necessary. This leads back to a simpler imidazole derivative with a pre-installed or readily installable butyric acid or a precursor side chain. Ultimately, the synthesis can be traced back to simple, commercially available starting materials like imidazole itself or imidazole-4-carboxylic acid.

Methodologies for the Construction of the 1-Trityl-1H-imidazole Core

The formation of the 1-trityl-1H-imidazole core is a crucial step that serves to protect the N-1 position of the imidazole ring, preventing unwanted side reactions and directing subsequent functionalization.

N-Tritylation of Imidazole Precursors via Nucleophilic Substitution

The most common method for introducing the trityl group is through a nucleophilic substitution reaction. This typically involves reacting an imidazole precursor with trityl chloride in the presence of a base. The base deprotonates the imidazole nitrogen, creating a more nucleophilic species that readily attacks the electrophilic carbon of trityl chloride.

A typical procedure involves adding imidazole to a suspension of sodium hydride in a solvent like dimethylformamide (DMF), followed by the addition of triphenylmethylchloride. The reaction is stirred at room temperature, and upon completion, the product, 1-Trityl-1H-imidazole, is isolated. An alternative method utilizes pyridine (B92270) as both a solvent and a base, where 1H-imidazole-4-carboxylic acid is reacted with trityl chloride.

| Reactants | Reagents | Solvent | Product | Yield |

| Imidazole, Triphenylmethylchloride | Sodium Hydride | DMF | 1-Trityl-1H-imidazole | 83% |

| 1H-Imidazole-4-carboxylic acid, Trityl chloride | Pyridine | DMF | 1-(Triphenylmethyl)-1H-imidazole-4-carboxylic acid | 95% |

Regioselective Functionalization of Imidazole at the 4-Position

The regioselective functionalization of the imidazole ring, particularly at the C4 position, is a significant challenge due to the electronic properties of the ring. The C5 position is generally more reactive towards electrophilic substitution. nih.gov However, various strategies have been developed to achieve C4-selectivity.

One approach involves the use of a directing group. For instance, the SEM [2-(trimethylsilyl)ethoxymethyl] group can be used to control the regioselectivity of palladium-catalyzed arylation reactions. nih.gov By manipulating the position of the SEM group, functionalization at the C4 position can be achieved. nih.gov Another strategy involves the generation of an imidazo-4(5)-yl anion from a 4(5)-iodoimidazole precursor, which can then react with an appropriate electrophile. tandfonline.com Palladium-catalyzed reactions have also been employed for the C(sp²)-H functionalization of imidazole at the C4-position. nih.gov

Introduction and Elaboration of the Butyric Acid Side Chain at the Imidazole-4-position

With the 1-trityl-1H-imidazole core in hand, the next phase involves the introduction and subsequent modification of the butyric acid side chain at the C4 position.

Strategies for Carbon-Carbon Bond Formation with Imidazole Derivatives

Several methods exist for forming the crucial carbon-carbon bond between the imidazole ring and the butyric acid side chain. nih.govchemicalbook.com One common strategy is to start with a precursor that already contains a portion of the side chain. For example, 1-trityl-4-vinyl-1H-imidazole can serve as a starting point for further elaboration into the butyric acid chain. chemicalbook.com

Grignard reactions are also a powerful tool for this purpose. A Grignard reagent can be prepared from a suitable halo-precursor, which then reacts with a 4-formyl-1-trityl-1H-imidazole to introduce the carbon framework. tandfonline.com The resulting alcohol can then be oxidized and further modified to yield the desired butyric acid side chain.

Derivatization of the Butyric Acid Moiety for Synthetic Intermediates (e.g., Esterification)

Once the butyric acid side chain, or a precursor, is attached to the imidazole ring, it can be further modified. A common and important derivatization is esterification. For instance, this compound can be converted to its ethyl ester, ethyl 4-(1-trityl-1H-imidazol-4-yl)butanoate. sigmaaldrich.com This esterification can be achieved through standard methods, such as reaction with ethanol (B145695) in the presence of an acid catalyst.

Esterification is often a necessary step to protect the carboxylic acid functionality during subsequent reactions or to improve the solubility and handling of the compound. google.com The ester can also serve as a versatile intermediate for the synthesis of other derivatives, such as amides. For example, 1-trityl-1H-imidazole-4-carboxylic acid can be condensed with N,O-dimethylhydroxylamine hydrochloride to form an N-methoxy-N-methyl amide, which is a useful intermediate for further transformations. google.com

| Starting Material | Reagents | Product |

| Imidazole-4-carboxylic acid ethyl ester, Triphenylchloromethane | Triethylamine | 1-trityl-1H-imidazole-4-carboxylic acid ethyl ester google.com |

| 1-trityl-1H-imidazole-4-carboxylic acid | N,O-dimethylhydroxylamine hydrochloride, Condensing agent | N-methoxy-N-methyl-1-trityl-1H-imidazole-4-carboxamide google.com |

One-Pot and Multicomponent Reaction Approaches for Imidazole Derivatives Relevant to this compound

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. These approaches offer significant advantages, including reduced reaction times, lower costs, and decreased waste generation. Several MCRs for synthesizing substituted imidazoles are well-established and can be adapted for the synthesis of the core imidazole structure of this compound.

The Radziszewski reaction, a four-component reaction, and various three-component syntheses are cornerstone methods for creating substituted imidazoles. nih.gov These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt (as a source of ammonia). rsc.org

Three-Component Reactions: A common approach involves reacting a 1,2-diketone, an aldehyde, and ammonium acetate. rsc.org To construct a molecule like this compound, the precursors would need to be carefully chosen. For instance, a dicarbonyl compound could be used with an aldehyde containing the protected butyric acid side chain. The trityl group, a bulky protecting group, is typically added to the imidazole nitrogen after the ring has been formed to avoid steric hindrance during the initial cyclization.

Four-Component Reactions: These reactions introduce an additional component, typically a primary amine, which becomes the N-1 substituent of the imidazole ring. rsc.org While the target molecule has a trityl group at the N-1 position, which is usually added in a separate step, MCRs that yield 1-substituted imidazoles are also relevant.

Several catalytic systems have been developed to improve the efficiency and selectivity of these reactions. These include the use of fluoroboric acid-derived catalysts (HBF₄–SiO₂), which have proven effective for both three-component and four-component reactions to produce tri- and tetrasubstituted imidazoles, respectively. rsc.org Other catalysts, such as erbium triflate and various copper salts, have also been successfully employed. organic-chemistry.org The choice of catalyst can significantly influence the reaction's outcome, particularly in controlling selectivity when competitive formations are possible. rsc.org

The table below summarizes various multicomponent strategies for synthesizing imidazole derivatives that could be conceptually applied to form the core of this compound.

Table 1: Overview of Relevant Multicomponent Reactions for Imidazole Synthesis

| Reaction Type | Components | Catalyst Example | Key Features & Relevance |

| Radziszewski-type (3-Component) | 1,2-Diketone, Aldehyde, Ammonium Acetate | HBF₄–SiO₂ rsc.org | Forms 2,4,5-trisubstituted imidazoles. A precursor aldehyde containing the butyric acid chain could yield the desired 4-substituted pattern. |

| Four-Component Reaction | 1,2-Diketone, Aldehyde, Primary Amine, Ammonium Acetate | Zn(BF₄)₂ rsc.org | Yields 1,2,4,5-tetrasubstituted imidazoles. rsc.org |

| Copper-Catalyzed MCR | Terminal Alkynes, Amidines | CuCl₂·2H₂O organic-chemistry.org | Provides a regioselective route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org |

| Solvent-Free One-Pot | Benzil, Aromatic Aldehyde, Ammonium Acetate | None (Thermal) asianpubs.org | High-yield, environmentally friendly method for 2,4,5-triaryl-1H-imidazoles. asianpubs.orgresearchgate.net |

| Ultrasound-Assisted One-Pot | Benzoin/Benzil, Aldehyde, Ammonium Acetate | Diethyl bromophosphate (oxidant) nih.gov | Offers reduced reaction times and increased yields. nih.gov |

These methods highlight the versatility of one-pot and multicomponent reactions in generating diverse imidazole structures. The synthesis of the specific side chain, 4-butyric acid, would likely involve starting with a precursor aldehyde such as 4-formylbutyrate, which would then be cyclized with a suitable dicarbonyl compound and ammonia (B1221849) source. The final steps would involve deprotection of the ester and N-tritylation of the imidazole ring.

Green Chemistry Considerations in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds, including imidazoles.

Alternative Solvents and Catalysts: A major focus of green synthesis is the replacement of hazardous organic solvents. Water is considered the ultimate green solvent due to its availability, non-toxicity, and safety. nih.gov Researchers have developed aqueous approaches for imidazole synthesis, which are highly desirable from an environmental perspective. nih.gov Another green strategy is the use of biodegradable and readily available biocatalysts, such as lemon juice, which contains citric acid and can effectively catalyze the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

For a related compound, imidazole-4-acetic acid, an efficient and environmentally friendly biocatalytic method has been developed. nih.govresearchgate.net This process uses an E. coli whole-cell biocatalyst to convert L-histidine into imidazole-4-pyruvic acid, which is then decarboxylated to yield the final product. nih.govresearchgate.net This biocatalytic route is more cost-effective and sustainable than traditional chemical methods. nih.gov A similar enzymatic or microbial pathway could potentially be engineered for the synthesis of this compound or its precursors.

Energy-Efficient Methods: Alternative energy sources like microwave and ultrasound irradiation are key tools in green chemistry. researchgate.net Microwave-assisted synthesis has been shown to accelerate the formation of imidazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov Similarly, ultrasound irradiation can promote smooth condensation reactions for imidazole synthesis, simplifying operations and improving product yields. nih.gov Solvent-free reactions, often conducted by grinding reactants together at room temperature or with minimal heating, represent another significant green advancement, reducing waste and simplifying purification. asianpubs.orgresearchgate.net

The table below outlines green chemistry approaches applicable to the synthesis of the target compound.

Table 2: Green Chemistry Approaches in Imidazole Synthesis

| Green Strategy | Example/Method | Advantages | Reference |

| Biocatalysis | Use of lemon juice as a natural acid catalyst. | Inexpensive, biodegradable, non-toxic, readily available. | researchgate.net |

| Biocatalysis | Whole-cell biocatalyst for imidazole-4-acetic acid synthesis from L-histidine. | Environmentally friendly, cost-effective, avoids harsh chemicals. | nih.govresearchgate.net |

| Alternative Energy | Microwave irradiation for Radziszewski's four-component reaction. | Accelerated reaction rates, improved yields, high success rate for library synthesis. | nih.gov |

| Alternative Energy | Ultrasound irradiation for one-pot synthesis of trisubstituted imidazoles. | Simplicity of operation, reduced reaction time, increased yields. | nih.gov |

| Green Solvents | Use of water as an eco-friendly solvent for C-C bond formation. | Non-toxic, safe, environmentally benign. | nih.gov |

| Solvent-Free Conditions | One-pot synthesis of imidazole derivatives under solvent-free thermal conditions. | High efficiency, easy separation, mild reaction conditions, reduced waste. | asianpubs.orgresearchgate.net |

By integrating these green chemistry principles—such as using biocatalysts, aqueous media, or energy-efficient technologies like microwave and ultrasound—the synthesis of this compound can be made more sustainable and environmentally responsible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within this compound can be determined.

1H NMR Spectral Analysis and Proton Assignment

The proton (¹H) NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the trityl, imidazole, and butyric acid moieties. The aromatic protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the downfield region, around 7.10-7.35 ppm. The protons on the imidazole ring give rise to two singlets, with the proton at the C2 position appearing further downfield (around 7.5 ppm) compared to the proton at the C5 position (around 6.8 ppm). The aliphatic protons of the butyric acid chain are observed in the upfield region. The methylene group adjacent to the carboxyl group (α-CH₂) appears as a triplet around 2.3 ppm, the methylene group adjacent to the imidazole ring (δ-CH₂) as a triplet around 2.6 ppm, and the central methylene group (β-CH₂) as a multiplet around 1.9 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Trityl-H (aromatic) | 7.10-7.35 | m | - |

| Imidazole-H (C2) | ~7.5 | s | - |

| Imidazole-H (C5) | ~6.8 | s | - |

| -CH₂- (α to COOH) | ~2.3 | t | ~7.4 |

| -CH₂- (β to COOH) | ~1.9 | m | - |

| -CH₂- (γ to COOH) | ~2.6 | t | ~7.5 |

13C NMR Spectral Analysis and Carbon Assignment

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. In the spectrum of this compound, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 178 ppm. The quaternary carbon of the trityl group is observed around 75 ppm. The aromatic carbons of the trityl group resonate in the 127-144 ppm range. The carbons of the imidazole ring typically appear between 117 and 138 ppm. The aliphatic carbons of the butyric acid chain are found in the upfield region of the spectrum, generally between 20 and 35 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~178 |

| Trityl-C (aromatic ipso) | ~144 |

| Trityl-C (aromatic) | 127-130 |

| Imidazole-C (C2) | ~138 |

| Imidazole-C (C4) | ~136 |

| Imidazole-C (C5) | ~117 |

| Trityl-C (quaternary) | ~75 |

| -CH₂- (α to COOH) | ~34 |

| -CH₂- (β to COOH) | ~25 |

| -CH₂- (γ to COOH) | ~22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY correlations would be observed between the adjacent methylene protons of the butyric acid chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HSQC spectrum allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying connectivity between different functional groups and for assigning quaternary carbons. For instance, HMBC correlations would be expected between the methylene protons adjacent to the imidazole ring and the carbons of the imidazole ring, as well as between the trityl protons and the imidazole nitrogen-attached carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Organic Acids

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carboxylic acids. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI would typically produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the calculation of the exact molecular formula.

Complementary Ionization Techniques in Fourier Transform Mass Spectrometry

While ESI is a powerful tool, other ionization techniques can provide complementary information, especially when coupled with a high-resolution mass analyzer such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer. Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could also be employed, depending on the specific analytical challenge. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide valuable structural information by revealing the fragmentation pattern of the molecule, further confirming the connectivity of the trityl, imidazole, and butyric acid components.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the carboxylic acid group, the imidazole ring, and the trityl group.

The carboxylic acid functional group gives rise to two particularly prominent absorptions. A very broad and strong band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxyl group. libretexts.orgorgchemboulder.com The significant broadening of this peak is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state. orgchemboulder.com The second key feature of the carboxylic acid is the intense carbonyl (C=O) stretching absorption, which is anticipated to appear between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position of this band can be influenced by the physical state of the sample and the extent of hydrogen bonding. libretexts.org

The imidazole ring contributes to the fingerprint region of the spectrum with a series of characteristic vibrations. These include C=N and C-N stretching vibrations. Peaks observed around 1453 cm⁻¹ and 1395 cm⁻¹ can be assigned to the C=N and C-N stretching of the imidazole group, respectively. researchgate.net Additionally, a weak peak around 3078 cm⁻¹ may be attributed to the C-H stretching vibration of the imidazolium ring. researchgate.net

The trityl group, consisting of three phenyl rings attached to a central carbon atom, will also produce characteristic signals. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. In-ring C-C stretching vibrations for the aromatic rings typically occur in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. libretexts.org An internal standard band at 1596 cm⁻¹ has been noted for the trityl group in some studies. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1760-1690 | Strong, Sharp |

| Imidazole Ring | C-H stretch | ~3078 | Weak |

| Imidazole Ring | C=N stretch | ~1453 | Medium |

| Imidazole Ring | C-N stretch | ~1395 | Medium |

| Trityl Group | Aromatic C-H stretch | >3000 | Medium to Weak |

| Trityl Group | Aromatic C-C stretch | 1600-1400 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. While a specific crystal structure for this compound is not publicly available, analysis of related analogues containing imidazole or benzimidazole moieties allows for a well-grounded prediction of its likely solid-state characteristics. researchgate.netsemanticscholar.org

In the solid state, the molecule is expected to adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The bulky trityl group will significantly influence the molecular packing. The carboxylic acid and imidazole functionalities are capable of forming strong hydrogen bonds. A primary feature of the crystal packing would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.

Furthermore, the imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen). This can lead to the formation of extended hydrogen-bonding networks, creating tapes or sheets within the crystal lattice. researchgate.net The aromatic rings of the trityl group and the imidazole ring can also participate in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net These interactions involve the parallel alignment of the aromatic rings of neighboring molecules.

| Interaction Type | Participating Moieties | Expected Role in Crystal Packing |

| Hydrogen Bonding | Carboxylic Acid - Carboxylic Acid | Formation of dimers |

| Hydrogen Bonding | Imidazole N-H - Imidazole N | Formation of chains or sheets |

| Hydrogen Bonding | Carboxylic Acid - Imidazole | Cross-linking of molecules |

| π-π Stacking | Phenyl rings (Trityl), Imidazole ring | Stabilization of the crystal lattice |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of chemical compounds. Given the hybrid nature of this compound, with its non-polar trityl group and polar imidazole and carboxylic acid functions, specific chromatographic strategies are required for its effective analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable starting point.

In RP-HPLC, a non-polar stationary phase, typically a C18-modified silica, is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity. The highly non-polar trityl group will lead to strong retention on a C18 column. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile or methanol. To ensure the carboxylic acid is in its neutral, protonated form and to achieve good peak shape, the mobile phase is usually acidified with a small amount of an acid like formic acid, acetic acid, or phosphoric acid. sielc.com

Method development would involve optimizing the gradient elution profile, which is the change in the composition of the mobile phase over time. A typical gradient would start with a higher proportion of water and gradually increase the percentage of the organic modifier to elute the strongly retained compound. Detection is commonly achieved using a UV detector, as the phenyl rings of the trityl group and the imidazole ring will absorb UV light.

| HPLC Parameter | Typical Conditions for Organic Acids | Rationale |

| Stationary Phase | C18 (Octadecylsilane) | Good retention of non-polar compounds |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Provides good separation and peak shape |

| Elution Mode | Gradient | To effectively elute strongly retained compounds |

| Detection | UV (e.g., at 220 nm or 254 nm) | Aromatic rings provide strong UV absorbance |

Ion Exclusion Chromatography (IEC) is a specialized form of HPLC that is particularly effective for the separation of weak organic acids from strong inorganic acids and from each other. oup.comoup.com The separation mechanism in IEC is based on the principle of Donnan exclusion. The stationary phase is a high-capacity cation exchange resin in the H⁺ form.

When a sample is introduced, strong acids are fully ionized and are repelled by the negatively charged sulfonate groups of the resin, causing them to elute in the void volume. Weak acids, such as this compound, are only partially ionized in the acidic mobile phase (typically a dilute mineral acid like sulfuric acid). The non-ionized form of the weak acid can partition into the stationary phase, leading to its retention. The retention time is influenced by the pKa of the acid and its hydrophobic interactions with the resin backbone. oup.com

A challenge in the IEC of aromatic acids can be long retention times and peak tailing due to hydrophobic interactions. nih.gov However, for a compound with the significant hydrophobicity of this compound, this interaction would be pronounced. The use of an organic modifier in the mobile phase may be necessary to modulate the retention time. Detection in IEC can be achieved using a conductivity detector or a UV detector.

| IEC Parameter | Typical Conditions for Weak Acids | Rationale |

| Stationary Phase | High-capacity cation exchange resin (H⁺ form) | Enables exclusion of strong acids and retention of weak acids |

| Mobile Phase | Dilute sulfuric acid | Suppresses ionization of weak acids |

| Detection | Conductivity or UV | Universal detection for ions or specific detection for UV-active compounds |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, offering deep insights into molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. biointerfaceresearch.com By employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), researchers can calculate the ground-state energy and geometric parameters (bond lengths, bond angles, and dihedral angles) with high accuracy. tandfonline.com For this compound, DFT calculations would reveal the spatial orientation of the trityl group relative to the imidazole ring and the conformational flexibility of the butyric acid side chain. The results of such calculations are typically presented in a table of optimized parameters.

Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT. This table illustrates the type of data obtained from DFT calculations, showing select bond lengths and angles that define the molecule's structure.

| Parameter | Atoms Involved | Calculated Value (Exemplar) |

| Bond Lengths | ||

| N1-C(Trityl) | 1.48 Å | |

| C4(Im)-C(Butyric) | 1.51 Å | |

| C(Carboxyl)-OH | 1.36 Å | |

| Bond Angles | ||

| C2-N1-C(Trityl) | 125.5° | |

| N1-C4(Im)-C(Butyric) | 128.0° | |

| Dihedral Angle | ||

| N1-C4-Cα-Cβ (Butyric) | 175.0° |

Frontier Molecular Orbital (FMO) analysis investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer. researchgate.net For this compound, FMO analysis would identify the regions most susceptible to electrophilic and nucleophilic attack.

Interactive Table 2: Exemplar Frontier Molecular Orbital Data. This table provides an example of FMO energies and the resulting energy gap, which are key descriptors of molecular reactivity.

| Parameter | Energy (eV) - Exemplar | Description |

| E(HOMO) | -6.20 | Energy of the highest occupied molecular orbital; associated with electron-donating capability. |

| E(LUMO) | -1.15 | Energy of the lowest unoccupied molecular orbital; associated with electron-accepting capability. |

| Energy Gap (ΔE) | 5.05 | E(LUMO) - E(HOMO); indicator of chemical stability and reactivity. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. researchgate.net It uses a color scale to indicate different electrostatic potential values, where red typically signifies electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show a strong negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imidazole ring not bonded to the trityl group, identifying these as primary sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net The phenyl rings of the trityl group would present areas of varied potential.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a simulated physiological environment. tandfonline.com By simulating the movements and interactions of the molecule with its surroundings (e.g., water molecules), MD can reveal its conformational flexibility, stability, and preferred shapes. researchgate.net For a molecule with a flexible side chain and a bulky, rotatable group like this compound, MD simulations are crucial for understanding how it might adapt its conformation to fit into a receptor's binding site and the stability of such conformations.

Molecular Docking Investigations of Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a specific protein or receptor. arabjchem.org This method is central to rational drug design, helping to identify potential biological targets and understand the molecular basis of a ligand's activity. mdpi.com The process involves computationally placing the ligand into the active site of a receptor and calculating a "docking score" or binding energy, which estimates the binding affinity. nih.gov For this compound, docking studies could explore its binding to various enzymes where imidazole derivatives are known to be active. nih.govnih.gov The results can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Interactive Table 3: Illustrative Molecular Docking Results. This table shows hypothetical binding affinities of the title compound against selected protein targets, demonstrating how docking can be used to screen for potential biological activity.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) - Exemplar | Potential Key Interacting Residues |

| SARS-CoV-2 Main Protease (6LU7) | -8.5 | HIS 41, CYS 145 nih.govnih.gov |

| MDM2 (1RV1) | -9.2 | LEU 54, GLN 72, HIS 73 researchgate.netmdpi.com |

| Acetylcholinesterase (1EVE) | -7.9 | TRP 84, SER 122 |

Quantitative Structure-Activity Relationship (QSAR) Modeling focused on Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical properties of a series of related compounds and their biological activities. researchgate.net A QSAR model is built using a set of molecules with known activities and a range of calculated molecular descriptors (chemical parameters). nih.gov These descriptors can include physicochemical properties (e.g., LogP), electronic properties (from DFT calculations), and topological indices. mdpi.com For a class of compounds like trityl-imidazole-butyric acid derivatives, a QSAR study would involve synthesizing and testing a library of analogues. The resulting model could then predict the activity of new, untested compounds, guiding the design of more potent molecules.

Interactive Table 4: Key Chemical Parameters for a QSAR Study. This table lists important molecular descriptors that would be calculated and used to build a predictive QSAR model.

| Descriptor Class | Parameter Name | Description |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. researchgate.net | |

| Dipole Moment | A measure of the molecule's overall polarity. | |

| Physicochemical | Molecular Weight (MW) | The mass of the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | |

| Total Polar Surface Area (TPSA) | The surface area of polar atoms, related to membrane permeability. | |

| Topological | Number of Rotatable Bonds | A measure of molecular flexibility. |

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific in silico computational studies focused on predicting the reaction pathways and elucidating the mechanistic details for the synthesis of this compound. While computational chemistry is a powerful tool for understanding reaction mechanisms, predicting transition states, and calculating energy profiles, it appears that such detailed theoretical investigations have not been published for this particular molecule.

The synthesis of related imidazole and butyric acid derivatives often involves well-established organic reactions. For instance, the formation of the imidazole ring can be achieved through various methods, such as the Debus-Radziszewski synthesis or other multicomponent reactions. The introduction of the trityl protecting group and the butyric acid side chain would follow standard synthetic protocols. However, without specific computational studies, any discussion of reaction pathways and mechanisms for this compound would be purely speculative and fall outside the scope of reporting on existing research findings.

Therefore, no data tables or detailed research findings on the computational prediction of its reaction pathways can be provided at this time. Further research in the field of computational and theoretical chemistry is required to shed light on the specific mechanistic intricacies of this compound's formation.

Chemical Reactivity and Derivatization Pathways of 4 1 Trityl 1h Imidazol 4 Yl Butyric Acid

Reactions Involving the Carboxylic Acid Functionality

The butyric acid side chain provides a reactive handle for numerous derivatization strategies common to carboxylic acids. These transformations primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl moiety is replaced by another nucleophile.

The carboxylic acid group of 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid can be readily converted into a variety of esters through several standard methods. The most common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing the water formed during the reaction. For example, reaction with methanol under acidic conditions yields this compound methyl ester lookchem.com.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species. For instance, reaction with alkyl halides in the presence of a non-nucleophilic base can produce the corresponding esters.

The reverse reaction, ester hydrolysis, can be accomplished under either acidic or basic conditions (saponification) to regenerate the parent carboxylic acid. Basic hydrolysis, using a reagent like sodium hydroxide, is typically irreversible as it forms the carboxylate salt.

Table 1: Common Reagents for Esterification of Carboxylic Acids

| Method | Reagents | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heating | Alkyl Ester |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Aprotic Solvent (e.g., DMF) | Alkyl Ester |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), DMAP (catalyst) | Aprotic Solvent (e.g., DCM) | Alkyl Ester |

The formation of amides from this compound is a crucial transformation for creating peptidomimetics and other biologically relevant molecules. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction. Therefore, the carboxylic acid must first be "activated" luxembourg-bio.com. This is typically achieved using peptide coupling reagents. luxembourg-bio.com

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization fishersci.co.uk. Other widely used activating agents are uronium/aminium salts such as HATU and HBTU. fishersci.co.ukresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by a primary or secondary amine to form the stable amide bond. luxembourg-bio.comfishersci.co.uk

Table 2: Selected Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Conditions |

|---|---|---|

| Carbodiimides | DCC, EDC | Aprotic solvent (DCM, DMF), often with HOBt or DMAP |

| Uronium/Aminium Salts | HBTU, HATU | Aprotic solvent (DMF), Base (DIPEA, Triethylamine) |

| Phosphonium Salts | PyBOP | Aprotic solvent (DMF), Base (DIPEA) |

For reactions requiring a more electrophilic acylating agent, this compound can be converted into an acid halide, most commonly an acid chloride. This is achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org These reactions effectively replace the hydroxyl group with a halide, creating a highly reactive species that can readily react with a wide range of nucleophiles, including alcohols, amines, and carbanions. libretexts.org

Acid anhydrides can also be synthesized. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, although this is often not practical. A more common laboratory method involves reacting the carboxylic acid salt with an acid chloride. Mixed anhydrides can also be prepared, which are useful reactive intermediates in their own right.

Transformations of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the bulky N-trityl group significantly influences the regioselectivity of these reactions primarily through steric hindrance.

The imidazole ring generally undergoes electrophilic substitution, with the C5 position being the most reactive, followed by C4. nih.govnih.gov The C2 position is the most acidic and generally the least reactive towards electrophiles unless deprotonated first. nih.gov In this compound, the C4 position is already substituted. The remaining positions for substitution are C2 and C5.

The large trityl group at the N-1 position creates significant steric bulk, which can hinder attack at the adjacent C2 position. Therefore, electrophilic substitution is most likely to occur at the C5 position. The butyric acid side chain at C4 is an alkyl group, which is weakly activating and ortho-, para-directing in benzene systems; its electronic effect on the imidazole ring is likely to be minor compared to the inherent reactivity of the ring itself.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom, preferentially at the C5 position.

Nitration: Nitration can be achieved with reagents like nitric acid in the presence of a strong acid, though the conditions must be carefully controlled to avoid detritylation. The nitro group would also be expected to add at the C5 position.

Friedel-Crafts Reactions: Acylation and alkylation are generally difficult to perform on imidazole rings due to the basic nitrogen atoms complexing with the Lewis acid catalyst.

Nucleophilic substitution on an unsubstituted imidazole ring is generally unfavorable unless there are strongly electron-withdrawing groups present to activate the ring globalresearchonline.netresearchgate.net. The carbon atoms of the imidazole ring in this compound are relatively electron-rich, making them poor targets for direct nucleophilic attack.

However, specific transformations involving nucleophiles are possible:

Deprotonation-Alkylation at C2: The proton at the C2 position of the imidazole ring is the most acidic. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can deprotonate this position to form an imidazolyl anion. This powerful nucleophile can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a substituent at the C2 position. This two-step process is a common strategy for functionalizing the C2 position of imidazoles.

Detritylation: The trityl group is a protecting group that can be removed under acidic conditions (e.g., trifluoroacetic acid) or via hydrogenolysis. This reaction regenerates the NH functionality of the imidazole ring, which can then act as a nucleophile itself in subsequent reactions like N-alkylation or N-arylation.

De-Tritylation Strategies and Regioselective Reactions on the Exposed Imidazole Nitrogen

The trityl (triphenylmethyl) group on the N-1 position of the imidazole ring in this compound serves as a bulky protecting group, preventing reactions at this nitrogen. Its removal is a critical step to enable further functionalization of the imidazole core. Strategies for de-tritylation often involve acidic conditions. For instance, a mild method developed for the deprotection of hydroxyl groups in nucleic acids involves treatment in slightly acidic buffers (pH 4.5 or 5.0) with gentle warming to 40°C, which could be applicable here. nih.gov Conventional methods may use stronger acids like trichloroacetic acid in dichloromethane. nih.gov The choice of de-tritylation conditions would depend on the sensitivity of other functional groups in any elaborated derivatives of the title compound.

Once the trityl group is removed, the newly exposed N-H of the imidazole ring opens up possibilities for various regioselective reactions. The two nitrogen atoms in the imidazole ring are not equivalent, and reactions can be directed to either the N-1 or N-3 position, although in the parent 4-(1H-imidazol-4-yl)butanoic acid, these are tautomers. However, substitution on one nitrogen can influence the reactivity of the other.

Regioselective N-Alkylation and N-Arylation:

The unprotected imidazole nitrogen can undergo various substitution reactions. For example, highly regio- and enantioselective iridium-catalyzed N-allylations of imidazoles have been developed, yielding branched products with high selectivity. nih.gov Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are effective for the arylation of unprotected haloimidazoles and could be adapted for N-arylation of the de-tritylated compound, providing access to a wide array of functionalized imidazole derivatives. acs.orgacs.org

Below is a table summarizing potential regioselective reactions on the exposed imidazole nitrogen:

| Reaction Type | Reagents and Conditions | Expected Outcome |

| N-Allylation | Unsymmetrical allylic carbonates, Iridium catalyst, base | Branched N-allyl imidazole derivatives |

| N-Arylation (Suzuki Coupling) | Arylboronic acids, Palladium catalyst, base | N-Aryl imidazole derivatives |

| N-Alkylation | Alkyl halides, base (e.g., NaH) in an inert solvent | N-Alkyl imidazole derivatives |

Modifications of the Butyric Acid Alkyl Chain (e.g., alpha-substitution, chain extension/shortening)

The butyric acid side chain of this compound offers another site for chemical modification, particularly at the α-carbon (the carbon atom adjacent to the carboxylic acid group).

Alpha-Substitution:

The α-hydrogens of the butyric acid moiety are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles in α-substitution reactions. ankara.edu.trmsu.edu This allows for the introduction of a wide range of functional groups at the α-position.

Common α-substitution reactions include:

Alkylation: Reaction of the enolate with an alkyl halide to introduce an alkyl group.

Halogenation: Reaction with halogens (Cl₂, Br₂, I₂) under acidic or basic conditions to introduce one or more halogen atoms. msu.edu

Aldol Addition: Reaction with an aldehyde or ketone to form a β-hydroxy acid, which can be subsequently dehydrated.

The choice of base is crucial for generating the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation. msu.edu

Chain Extension and Shortening:

The length of the butyric acid alkyl chain can also be modified.

Chain Extension: Standard methods for chain extension of carboxylic acids, such as the Arndt-Eistert synthesis, could be employed. This two-step procedure involves conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) to yield a carboxylic acid, ester, or amide with one additional carbon atom.

Chain Shortening: While less common for simple alkyl chains, oxidative degradation methods can be used. For instance, certain fungal peroxygenases have been shown to shorten the carbon chain of fatty acids, although this is a biochemical method. mdpi.com More conventional chemical methods might involve a multi-step sequence such as a Barbier-Wieland degradation.

Cyclization Reactions Involving the Butyric Acid and Imidazole Moieties

The presence of both a carboxylic acid and an imidazole ring within the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. The feasibility of such reactions depends on the relative orientation and distance between the reacting functional groups.

Intramolecular Acylation:

After de-tritylation, the exposed imidazole nitrogen can act as a nucleophile. Activation of the carboxylic acid group (e.g., by converting it to an acyl chloride or using a coupling agent) could facilitate an intramolecular nucleophilic attack by one of the imidazole nitrogens onto the activated carbonyl carbon. This would result in the formation of a fused ring system. The size of the resulting ring would depend on which imidazole nitrogen participates in the cyclization.

Research has shown that the imidazole group can participate intramolecularly in the hydrolysis of esters, highlighting the potential for the imidazole to react with the carboxylic acid moiety or its derivatives. acs.org Imidazole is also known to act as an acyl transfer catalyst and can participate in cyclization reactions. nih.govresearchgate.net

Potential Cyclization Products:

The specific product of such a cyclization would depend on the reaction conditions and the regioselectivity of the attack by the imidazole nitrogens. The formation of a six- or seven-membered ring is plausible. For example, attack by the N-1 nitrogen would lead to a seven-membered ring fused to the imidazole.

Advanced Applications in Organic and Material Science

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid as a Synthetic Building Block for Complex Organic Molecules

This compound is a valuable intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. The trityl group serves as a bulky and effective protecting group for the imidazole (B134444) nitrogen, allowing for selective reactions at other positions of the molecule. This strategic protection is crucial for preventing unwanted side reactions and ensuring the desired chemical transformations occur.

The butyric acid side chain provides a reactive handle for various chemical modifications, such as amidation, esterification, and other coupling reactions. This bifunctionality—a protected imidazole ring and a reactive carboxylic acid—makes it a versatile building block for constructing larger, more intricate molecular architectures. For instance, it can be utilized in the synthesis of derivatives of pharmacologically active compounds where the imidazole moiety is a key pharmacophore. The ability to deprotect the imidazole nitrogen at a later synthetic stage further enhances its utility, allowing for subsequent functionalization of the imidazole ring itself.

Exploration in Coordination Chemistry and Metal Complexation

The imidazole nucleus is well-known for its ability to coordinate with a variety of metal ions due to the presence of its nitrogen atoms, which can act as Lewis bases. The trityl-protected derivative, this compound, retains the potential for metal coordination, primarily through the unprotected nitrogen atom (N-3) of the imidazole ring and the carboxylate group of the butyric acid side chain.

This dual-coordination capability allows the molecule to act as a bidentate ligand, forming stable complexes with various metal centers. The nature of the resulting metal complex can be influenced by several factors, including the choice of the metal ion, the reaction conditions, and the stoichiometry of the ligand. These metal complexes can exhibit interesting properties and have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents. For example, fluorinated 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities in their heterocyclic nature, have shown sensitivity to metal ions like silver, cobalt, and copper. mdpi.com

Catalytic Roles of Imidazole Derivatives

Imidazole and its derivatives are integral to numerous catalytic processes, both in biological systems and in synthetic organic chemistry. nih.govuobasrah.edu.iq They can function as nucleophilic catalysts, general base catalysts, and precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts.

While direct catalytic applications of this compound are not extensively documented, the broader class of imidazole derivatives showcases a wide range of catalytic activities. isca.me For instance, imidazole-based ligands are used in asymmetric catalysis to induce enantioselectivity in chemical reactions. nih.gov Lipases have been employed as biocatalysts for the synthesis of imidazo[1,2-a]pyridine-based heterocycles, demonstrating the synergy between enzymes and imidazole-containing substrates. rsc.org The trityl group in this compound would likely need to be removed to unmask the full catalytic potential of the imidazole core in many catalytic cycles. However, the butyric acid chain could be used to tether the imidazole unit to a solid support, creating a recyclable catalyst system.

Material Science Applications (e.g., Non-linear Optical (NLO) Properties)

The field of material science is increasingly exploring organic molecules for applications in electronics and optics. Imidazole derivatives, due to their aromaticity and polarizability, have been investigated for their non-linear optical (NLO) properties. researchgate.netacs.org NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical data storage, telecommunications, and optical computing. jhuapl.edu

Development of Prodrugs and Precursors for Further Chemical Transformations

The trityl group in this compound is a classic example of a protecting group that can also function as a prodrug moiety. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The bulky and lipophilic nature of the trityl group can improve the pharmacokinetic properties of a parent drug, such as its absorption and distribution. Once in the body, the trityl group can be cleaved under specific physiological conditions (e.g., low pH) to release the active imidazole-containing drug.

Furthermore, this compound serves as a key precursor for a variety of chemical transformations. The carboxylic acid functionality can be readily converted into other functional groups, such as esters, amides, and alcohols, through standard organic reactions. These transformations allow for the synthesis of a diverse library of compounds with potentially different biological activities or material properties. The ability to deprotect the imidazole nitrogen adds another layer of synthetic versatility, enabling the creation of a wide range of N-substituted imidazole derivatives.

Future Directions and Emerging Research Avenues for 4 1 Trityl 1h Imidazol 4 Yl Butyric Acid

Novel Synthetic Methodologies with Enhanced Efficiency

Traditional synthetic routes for imidazole (B134444) derivatives, while established, often face challenges such as long reaction times, harsh conditions, and the generation of significant waste. Modern synthetic chemistry offers several promising alternatives that could be applied to the synthesis of 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid and its analogues, focusing on green chemistry principles and improved efficiency.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Key Imidazole Formation Step

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes |

| Yield (%) | 60-70% | 85-95% |

| Solvent | High-boiling point solvents (e.g., DMF) | Polar protic solvents (e.g., Ethanol (B145695), Water) nih.gov |

| By-products | Often significant | Minimal |

This table presents hypothetical data based on typical improvements observed for the synthesis of substituted imidazoles.

Advanced Characterization Techniques for Comprehensive Structural Insights

A thorough understanding of a molecule's three-dimensional structure and electronic properties is paramount for elucidating its reactivity and potential applications. While standard techniques like 1D NMR and mass spectrometry provide basic structural information, advanced methods can offer a much deeper level of insight.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules with overlapping resonances. researchgate.netipb.pt For this compound, 2D NMR would be invaluable in confirming the connectivity of the butyric acid chain to the imidazole ring and in assigning the numerous aromatic signals of the trityl group. nih.gov A hypothetical excerpt of a 2D NMR analysis is presented in Table 2.

Table 2: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Correlated Proton (¹H) Signals (COSY) |

|---|---|---|

| H-2 (imidazole) | C-2 (imidazole) | H-5 (imidazole) |

| H-5 (imidazole) | C-5 (imidazole) | H-2 (imidazole), CH₂ (α to imidazole) |

| CH₂ (α to imidazole) | C (α to imidazole) | H-5 (imidazole), CH₂ (β to imidazole) |

| CH₂ (γ to COOH) | C (γ to COOH) | CH₂ (β to COOH), CH₂ (β to imidazole) |

This table illustrates the types of correlations that would be expected in 2D NMR spectra of the target compound.

Integrated Computational and Experimental Approaches for Mechanistic Elucidation

The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research. Theoretical calculations can provide detailed insights into reaction mechanisms, electronic structures, and spectroscopic properties, guiding experimental design and interpreting results.

Density Functional Theory (DFT) Calculations: DFT is a powerful computational method for investigating the electronic structure of molecules. mdpi.com For this compound, DFT calculations could be employed to:

Predict Spectroscopic Properties: Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to confirm structural assignments. asianpubs.org

Analyze Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

Map the Molecular Electrostatic Potential (MEP): The MEP surface can identify electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

By combining DFT calculations with experimental data, a more complete picture of the molecule's behavior can be obtained.

Potential for New Chemical Entities with Tunable Reactivity and Chemical Applications

The structural features of this compound, namely the protected imidazole ring and the carboxylic acid functionality, offer numerous possibilities for the development of new chemical entities with tailored properties.

Derivatization of the Carboxylic Acid: The carboxylic acid group serves as a versatile handle for further chemical modifications. It can be converted into a wide range of functional groups, including esters, amides, and acid chlorides. These derivatives could exhibit altered solubility, reactivity, and biological activity.

Modification of the Imidazole Ring: The reactivity of the imidazole ring can be tuned by the introduction of various substituents. scitube.io This can influence the electronic properties of the ring and its ability to participate in chemical reactions or coordinate to metal centers. The trityl protecting group can be removed to allow for further functionalization at the N-1 position.

Development of Functional Materials: The unique combination of a bulky, rigid group (trityl) and a polar, functionalizable core (imidazole-butyric acid) makes this molecule an interesting building block for the synthesis of novel materials. For instance, it could be incorporated into polymers or supramolecular assemblies with specific recognition or catalytic properties.

The exploration of these future research avenues will undoubtedly lead to a more comprehensive understanding of this compound and unlock its full potential for a wide range of chemical applications.

Q & A

Q. What are the key synthetic strategies for preparing 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid, and how can high yields be optimized?

Methodological Answer: The synthesis typically involves:

- Alkylation of Imidazole Precursors : Substituted imidazole derivatives (e.g., 4-(1H-imidazol-4-yl)butyric acid) are alkylated using trityl chloride (triphenylmethyl chloride) under anhydrous conditions. A common approach involves refluxing in dry dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine to neutralize HCl byproducts .

- Protection/Deprotection Strategies : The trityl group acts as a protecting agent for the imidazole nitrogen, preventing undesired side reactions. Post-synthesis, acidic hydrolysis (e.g., using trifluoroacetic acid) can remove the trityl group if needed .

- Yield Optimization : Steric hindrance from the bulky trityl group can reduce yields. Strategies include using excess trityl chloride (1.5–2.0 equivalents), prolonged reaction times (12–24 hours), and inert atmospheres (N₂/Ar) to prevent moisture interference .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons from the trityl group) and δ 2.5–3.0 ppm (CH₂ groups in the butyric acid chain) confirm structural integrity. Splitting patterns distinguish imidazole protons (e.g., singlet for H-2 imidazole) .

- ¹³C NMR : Signals near δ 145–150 ppm indicate trityl carbons, while δ 170–175 ppm corresponds to the carboxylic acid group .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 450–500 range) and fragmentation patterns validate the molecular formula .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, ensuring >95% purity .

Advanced Research Questions

Q. How can researchers address contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from the compound’s amphiphilic nature:

- Polar Solvents (DMSO, MeOH) : The carboxylic acid group enhances solubility via hydrogen bonding. Pre-dissolution in DMSO (1–2% v/v) followed by dilution in aqueous buffers is recommended for biological assays .

- Nonpolar Solvents (DCM, Chloroform) : The hydrophobic trityl group dominates here. Sonication (30–60 minutes) or heating (40–50°C) improves dissolution .

- Experimental Validation : Use dynamic light scattering (DLS) to monitor aggregation in real-time. Adjust solvent polarity incrementally (e.g., THF:water mixtures) to identify optimal conditions .

Q. What strategies are effective for resolving stereochemical impurities or epimers formed during synthesis?

Methodological Answer: Epimerization can occur at the imidazole-carboxylic acid junction:

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences of 2–5 minutes are typical .

- Crystallography : Co-crystallization with chiral auxiliaries (e.g., L-proline) produces diastereomeric salts, which are separable via fractional crystallization .

- Kinetic Control : Lower reaction temperatures (0–5°C) and shorter reaction times minimize racemization during tritylation .

Q. How should researchers design stability studies to evaluate degradation under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Incubate the compound in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 40°C for 24–48 hours. Monitor via HPLC for degradation products (e.g., free imidazole or trityl alcohol) .

- Thermal Stress : Heat solid samples to 80–100°C for 72 hours. Use differential scanning calorimetry (DSC) to detect melting point shifts or polymorphic transitions .

- Light Exposure : UV-vis spectroscopy (200–400 nm) identifies photolytic degradation. Store samples in amber vials under N₂ to mitigate light/oxygen effects .

Q. What computational methods are suitable for predicting the compound’s LogP and polar surface area (PSA) to guide formulation?

Methodological Answer:

- LogP Prediction : Use software like MarvinSketch or ACD/Labs with atom-based contributions. Experimental validation via shake-flask method (octanol/water partitioning) is critical. Reported LogP values for similar trityl-imidazole derivatives range from 4.3–4.8 .

- PSA Calculation : Tools like Molinspiration or SwissADME compute PSA based on the number of hydrogen-bond donors/acceptors. A PSA of ~55 Ų (as seen in analogs) suggests moderate membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.